molecular formula C21H22N2O3 B14942194 3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione

3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione

Cat. No.: B14942194
M. Wt: 350.4 g/mol
InChI Key: BUQDLBJJNRCSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenoxyethyl group attached to a pyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine-2,4-dione core can be synthesized through the condensation of urea with β-ketoesters under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride.

    Attachment of the Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or methyl bromide.

    Incorporation of the Phenoxyethyl Group: The phenoxyethyl group can be attached through etherification reactions using 4-methylphenol and ethylene oxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-methyl-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4-dione
  • 3-Benzyl-5-methyl-1-[2-(4-fluorophenoxy)ethyl]pyrimidine-2,4-dione
  • 3-Benzyl-5-methyl-1-[2-(4-methoxyphenoxy)ethyl]pyrimidine-2,4-dione

Uniqueness

3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H22N2O3/c1-16-8-10-19(11-9-16)26-13-12-22-14-17(2)20(24)23(21(22)25)15-18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3

InChI Key

BUQDLBJJNRCSNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.